molecular formula C16H24N4O4 B13880444 Tert-butyl methyl(1-(3-nitropyridin-2-yl)piperidin-4-yl)carbamate

Tert-butyl methyl(1-(3-nitropyridin-2-yl)piperidin-4-yl)carbamate

Cat. No.: B13880444
M. Wt: 336.39 g/mol
InChI Key: CRKRCSXXYLIQJJ-UHFFFAOYSA-N
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Description

Tert-butyl N-methyl-N-[1-(3-nitropyridin-2-yl)piperidin-4-yl]carbamate is a complex organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a methyl group, a nitropyridine moiety, and a piperidine ring

Preparation Methods

The synthesis of tert-butyl N-methyl-N-[1-(3-nitropyridin-2-yl)piperidin-4-yl]carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Nitropyridine Moiety: The nitropyridine group can be introduced via a nitration reaction using nitric acid or other nitrating agents.

    Carbamate Formation: The final step involves the formation of the carbamate group by reacting the intermediate with tert-butyl chloroformate and a suitable base.

Industrial production methods may involve optimization of these steps to improve yield and scalability. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

Tert-butyl N-methyl-N-[1-(3-nitropyridin-2-yl)piperidin-4-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The nitropyridine moiety can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl N-methyl-N-[1-(3-nitropyridin-2-yl)piperidin-4-yl]carbamate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting specific receptors or enzymes.

    Materials Science: The compound’s unique structure makes it a candidate for use in the synthesis of advanced materials with specific properties.

    Biological Studies: It is used in research to understand its interactions with biological molecules and its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of tert-butyl N-methyl-N-[1-(3-nitropyridin-2-yl)piperidin-4-yl]carbamate involves its interaction with specific molecular targets. The nitropyridine moiety may interact with enzymes or receptors, leading to modulation of their activity. The piperidine ring can enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Tert-butyl N-methyl-N-[1-(3-nitropyridin-2-yl)piperidin-4-yl]carbamate can be compared with other carbamate compounds, such as:

    Tert-butyl N-(1-amino-4-methyl-1-oxopentan-2-yl)carbamate: This compound has a similar carbamate structure but differs in the substituents attached to the carbamate group.

    Tert-butyl N-(1-carbamoyl-3-methylbutyl)carbamate: Another similar compound with variations in the alkyl chain attached to the carbamate group.

The uniqueness of tert-butyl N-methyl-N-[1-(3-nitropyridin-2-yl)piperidin-4-yl]carbamate lies in its combination of a nitropyridine moiety and a piperidine ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H24N4O4

Molecular Weight

336.39 g/mol

IUPAC Name

tert-butyl N-methyl-N-[1-(3-nitropyridin-2-yl)piperidin-4-yl]carbamate

InChI

InChI=1S/C16H24N4O4/c1-16(2,3)24-15(21)18(4)12-7-10-19(11-8-12)14-13(20(22)23)6-5-9-17-14/h5-6,9,12H,7-8,10-11H2,1-4H3

InChI Key

CRKRCSXXYLIQJJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CCN(CC1)C2=C(C=CC=N2)[N+](=O)[O-]

Origin of Product

United States

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